molecular formula C10H10N2O3 B3346572 1H-Indole, 1-(methoxymethyl)-5-nitro- CAS No. 120627-42-1

1H-Indole, 1-(methoxymethyl)-5-nitro-

Cat. No.: B3346572
CAS No.: 120627-42-1
M. Wt: 206.2 g/mol
InChI Key: DUOIRVICHHHEHV-UHFFFAOYSA-N
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Description

1H-Indole, 1-(methoxymethyl)-5-nitro- is a nitro-substituted indole derivative featuring a methoxymethyl (-CH₂OCH₃) group at position 1 and a nitro (-NO₂) group at position 5. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

1-(methoxymethyl)-5-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-7-11-5-4-8-6-9(12(13)14)2-3-10(8)11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOIRVICHHHEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558235
Record name 1-(Methoxymethyl)-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120627-42-1
Record name 1-(Methoxymethyl)-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of key indole derivatives with nitro and methoxy-related substituents is outlined below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Data Sources
1H-Indole, 1-(methoxymethyl)-5-nitro- 1-(CH₂OCH₃), 5-NO₂ C₁₀H₁₀N₂O₃ 206.20 (calculated) Inferred
1-Methyl-5-nitro-1H-indole 1-CH₃, 5-NO₂ C₉H₈N₂O₂ 176.17
4-Methoxy-5-nitro-1H-indole 4-OCH₃, 5-NO₂ C₉H₈N₂O₃ 192.17
2-Methyl-5-nitro-1H-indole 2-CH₃, 5-NO₂ C₉H₈N₂O₂ 176.17
6-Methoxy-2,3-dimethyl-5-nitro-1H-indole 6-OCH₃, 2,3-CH₃, 5-NO₂ C₁₁H₁₂N₂O₃ 220.22

Key Observations :

  • Substituent Position : The position of the nitro group significantly impacts electronic properties. For example, 4-methoxy-5-nitroindole has a para-methoxy group relative to the nitro group, which may stabilize resonance structures differently compared to the target compound’s 1-methoxymethyl substituent.
Target Compound (Inferred):

While direct synthesis data for 1-(methoxymethyl)-5-nitroindole is absent, analogous methods from the evidence suggest:

Alkylation : Reacting 5-nitroindole with methoxymethyl chloride in the presence of a base (e.g., K₂CO₃) in DMF or THF .

Functionalization: Nitration of 1-(methoxymethyl)indole using HNO₃/H₂SO₄, though regioselectivity must be controlled .

Comparative Syntheses:
  • 1-Methyl-5-nitroindole : Synthesized via alkylation of 5-nitroindole with methyl iodide .
  • 4-Methoxy-5-nitroindole : Prepared by nitration of 4-methoxyindole, followed by purification via column chromatography .
  • 1-Ethyl-5-methoxyindole : Produced by reacting 5-methoxyindole with bromoethane in DMF .

Spectral Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1H-Indole, 1-(methoxymethyl)-5-nitro- (Inferred) ~1250 (NO₂), ~1100 (C-O-C) 1-CH₂OCH₃: ~3.3 (s), 5-NO₂: aromatic shifts C1-O: ~70–75, NO₂: ~145–150
4-Methoxy-5-nitro-1H-indole 1520 (NO₂), 1250 (C-O) 4-OCH₃: ~3.8 (s), H-6: ~8.1 C4-O: ~55.8, NO₂: ~148.1
1-Methyl-5-nitro-1H-indole 1530 (NO₂) 1-CH₃: ~3.6 (s), H-7: ~8.2 C1-CH₃: ~33.1, NO₂: ~147.5

Q & A

Basic Research Question

  • Primary Techniques :
    • HPLC : Assess purity (>95%) using C18 columns with UV detection (λ = 254 nm) .
    • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns via FAB-HRMS or ESI-MS .
  • Resolving Contradictions :
    • NMR Discrepancies : Cross-validate with DEPT, COSY, and HSQC to distinguish overlapping signals .
    • Elemental Analysis : Verify C/H/N ratios to detect impurities (e.g., residual solvents) .

How does the methoxymethyl substituent influence the reactivity of 1H-indole in subsequent functionalization reactions?

Advanced Research Question
The methoxymethyl group acts as an electron-donating substituent, modulating reactivity:

  • Electrophilic Substitution : Enhances para/ortho-directing effects, favoring reactions at C-4/C-6/C-7 positions.
  • Redox Stability : The nitro group may undergo reduction (e.g., catalytic hydrogenation to amine) without affecting the methoxymethyl moiety .
    Case Study :
    In cross-coupling reactions (e.g., Suzuki-Miyaura), the nitro group can act as a directing group, but harsh conditions (e.g., Pd catalysts) may require protection of the methoxymethyl group .

What are the challenges in scaling up the synthesis of 1-(methoxymethyl)-5-nitro-1H-indole, and how can they be mitigated?

Advanced Research Question

  • Key Challenges :
    • Exothermic Nitration : Requires precise temperature control to prevent runaway reactions.
    • Byproduct Formation : Over-nitration or isomerization during scale-up .
  • Mitigation Strategies :
    • Flow Chemistry : Continuous reactors improve heat dissipation and reaction control .
    • In-line Analytics : Real-time monitoring (e.g., FTIR) detects intermediates and adjusts conditions dynamically .

How can computational tools aid in predicting the biological activity of 1-(methoxymethyl)-5-nitro-1H-indole?

Advanced Research Question

  • Molecular Docking : Screens against target proteins (e.g., nitroreductases) to predict activation pathways .
  • ADMET Prediction : Estimates pharmacokinetic properties (e.g., logP, metabolic stability) using software like Schrödinger or MOE .
    Limitations : Computational models may underestimate steric effects of the methoxymethyl group, requiring experimental validation .

What safety protocols are essential when handling 1-(methoxymethyl)-5-nitro-1H-indole in the laboratory?

Basic Research Question

  • Hazard Mitigation :
    • Nitro Group : Potential mutagenicity; use fume hoods and personal protective equipment (PPE) .
    • Methoxymethyl Chloride : Lachrymator; handle under inert atmosphere .
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., NaHSO₃) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Indole, 1-(methoxymethyl)-5-nitro-
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1H-Indole, 1-(methoxymethyl)-5-nitro-

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